molecular formula C15H24O2 B12749799 (R*,S*)-(+-)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one CAS No. 95672-95-0

(R*,S*)-(+-)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one

Katalognummer: B12749799
CAS-Nummer: 95672-95-0
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: HYQNKKAJVPMBDR-UKRRQHHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The specific structure of this compound includes a hydroxy group and a dimethylhexenyl side chain, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its interactions with biological macromolecules like proteins and nucleic acids can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, modifications to the hydroxy and ketone groups can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique chemical properties make it suitable for various applications in the chemical industry.

Wirkmechanismus

The mechanism of action of (R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For example, the hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The ketone group can participate in redox reactions, influencing cellular processes. The overall effect of the compound depends on its ability to modulate specific pathways and targets within the cell.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: A simpler compound with a similar cyclohexene ring and ketone group.

    6-Hydroxy-3-methyl-2-cyclohexen-1-one: A compound with a hydroxy group and a similar cyclohexenone structure.

    6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-2-cyclohexen-1-one: A compound with a similar side chain but lacking the methyl group on the cyclohexene ring.

Uniqueness

(R*,S*)-(±)-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and ketone groups, along with the dimethylhexenyl side chain, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

95672-95-0

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

(6S)-6-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15-/m1/s1

InChI-Schlüssel

HYQNKKAJVPMBDR-UKRRQHHQSA-N

Isomerische SMILES

CC1=CC(=O)[C@@H](CC1)[C@@](C)(CCC=C(C)C)O

Kanonische SMILES

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.